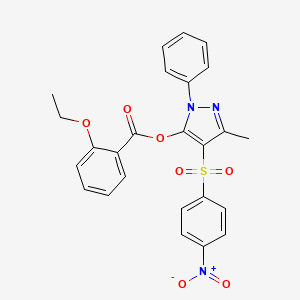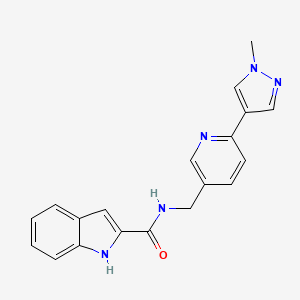![molecular formula C18H21N7OS B2503834 N-(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamid CAS No. 2201579-87-3](/img/structure/B2503834.png)
N-(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung kann aufgrund ihres Triazolothiadiazin-Kerns potenzielles Antitumor-Potenzial aufweisen . Die Struktur-Aktivitäts-Beziehung von biologisch wichtigen 1,2,4-Triazolo [3,4- b ] [1,3,4]thiadiazinen, die eine große Bedeutung in der Wirkstoffforschung, -entwicklung und -herstellung haben .
Antimicrobial Activity
Die Verbindung kann auch antimikrobielle Aktivität zeigen . Dies ist besonders wichtig in der heutigen Zeit zunehmender Antibiotikaresistenz.
Analgetische und entzündungshemmende Aktivität
Die Verbindung könnte möglicherweise als Analgetikum und entzündungshemmendes Mittel eingesetzt werden . Dies könnte es nützlich machen bei der Behandlung von Erkrankungen wie Arthritis oder anderen entzündlichen Erkrankungen.
Antioxidative Aktivität
Die Verbindung kann antioxidative Eigenschaften haben . Antioxidantien sind entscheidend für den Schutz des Körpers vor Schäden durch freie Radikale, die zur Alterung und zu Krankheiten wie Krebs beitragen können.
Antivirale Aktivität
Die Verbindung kann auch antivirale Eigenschaften haben . Dies könnte es zu einem wertvollen Werkzeug im Kampf gegen Viruserkrankungen machen.
Enzyminhibition
Die Verbindung könnte möglicherweise als Enzyminhibitor wirken . Zu den genannten spezifischen Enzymen gehören Carboanhydrase-Inhibitoren, Cholinesterase-Inhibitoren, alkalische Phosphatase-Inhibitoren, Anti-Lipase-Aktivität und Aromatase-Inhibitoren . Dies könnte eine breite Palette von Anwendungen haben, von der Behandlung von Krankheiten bis hin zur Verbesserung industrieller Prozesse.
Wirkmechanismus
Target of Action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine moiety . Compounds with this moiety have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with a variety of enzymes and receptors .
Mode of Action
The specific mode of action would depend on the compound’s targets. Generally, compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the diverse pharmacological activities of compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety, they could potentially affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for related compounds .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Given the diverse pharmacological activities of compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety, they could potentially have a wide range of effects .
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-11-19-14(10-27-11)18(26)23(2)13-8-24(9-13)16-7-6-15-20-21-17(25(15)22-16)12-4-3-5-12/h6-7,10,12-13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPKZRBHZSTBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
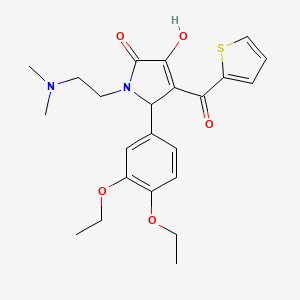
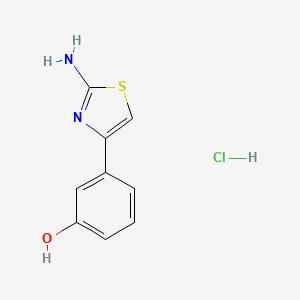

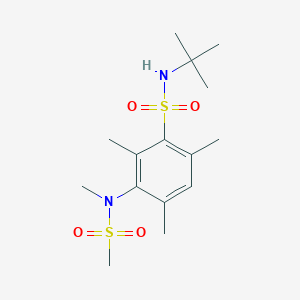
![5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2503761.png)
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)
![N-[2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2503763.png)
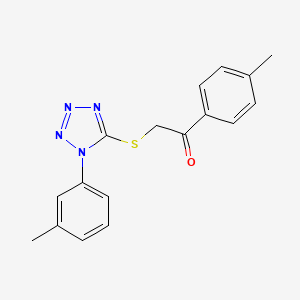
![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)
![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)
